

Inter-laboratory comparison of Captopril impurity methods

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Compound of Interest

Compound Name: *Captopril EP Impurity C*

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An Inter-laboratory Guide to Captopril Impurity Analysis Methods

This guide provides a comparative overview of various analytical methods for the identification and quantification of impurities in Captopril. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies.

Introduction to Captopril and Impurity Profiling

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.^[1] The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety, making rigorous analytical control essential.^[2] Pharmaceutical impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies require that impurities above a certain threshold be identified, quantified, and monitored.

The most common degradation product of Captopril is Captopril Disulfide (Impurity A), which is formed through oxidation.^{[2][3]} Forced degradation studies under various stress conditions (e.g., oxidative, thermal, photolytic) are often employed to develop stability-indicating methods capable of separating the main compound from all potential degradation products.^{[2][3]}

Common Captopril Impurities

Several impurities in Captopril have been identified and are monitored as part of quality control. The European Pharmacopoeia lists official impurities A, B, C, D, and E.[\[2\]](#)

Impurity Name	Chemical Name	CAS Number
Impurity A	Captopril Disulfide	64806-05-9
Impurity F	(2S)-1-((2S)-2-Methyl-3-sulfamoylpropanoyl)pyrrolidine-2-carboxylic acid	63250-36-2
Impurity G	3-Mercapto-2-methylpropanoic acid	33325-40-5

This table presents a selection of known Captopril impurities. A comprehensive list can be obtained from pharmacopeial standards and suppliers of pharmaceutical reference standards.
[\[4\]](#)

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for Captopril impurity analysis. However, advancements have led to the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) and mass spectrometric methods for improved performance.

Method Performance Comparison

The following table summarizes the performance characteristics of different published analytical methods for Captopril and its main impurity, Captopril Disulfide.

Method	Analyte(s)	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Analysis Time	Reference
HPLC-UV	Captopril & Impurities A, B, C, D, E	Not Specified	Not Specified	Not Specified	< 20 min	[3]
UHPLC	Captopril & Captopril Disulfide	Not Specified	Not Specified	Not Specified	~3 min	[5]
UPLC-MS/MS	Captopril & Captopril Disulfide	1-500 ng/mL	0.25 ng/mL (CPL), 0.3 ng/mL (CDS)	0.75 ng/mL (CPL), 0.9 ng/mL (CDS)	Not Specified	[6]
RPLC-ESI-MS/MS	Captopril (in plasma)	2.5-750 ng/mL	Not Specified	2.5 ng/mL	Not Specified	[7]
HPLC (USP adopted)	Captopril & Captopril Disulfide	0.75-20 µg/mL	Not Specified	Not Specified	> 12 min	[8]

Note: CPL = Captopril, CDS = Captopril Disulfide. Performance characteristics can vary between laboratories and instrument setups.

Method Efficiency and "Greenness"

Modern methods like UHPLC offer significant advantages in terms of efficiency and environmental impact. One study highlighted that a validated UHPLC method reduced the mobile phase consumption by 75% compared to the standard USP HPLC method, making it a "greener" alternative.[5] The run time was also drastically reduced, with Captopril and Captopril Disulfide eluting at 1.744 and 2.657 minutes, respectively, compared to 5.461 and 10.809 minutes in the conventional HPLC method.[5]

Experimental Protocols

Below are detailed methodologies for representative analytical methods discussed in this guide.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the separation of Captopril and its official impurities (A, B, C, D, E).
[2]

- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Column: Luna C18, 250 x 4.6 mm, 5 μ m particle size.
- Column Temperature: 50°C.
- Mobile Phase:
 - A: 15 mM Phosphoric Acid in water.
 - B: Acetonitrile (ACN).
- Gradient Elution:
 - 0-1 min: 90% A, 10% B
 - 1-20 min: Gradient from 90% A to 50% A.
- Flow Rate: 1.2 mL/min.
- Detection Wavelength: 210 nm.
- Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

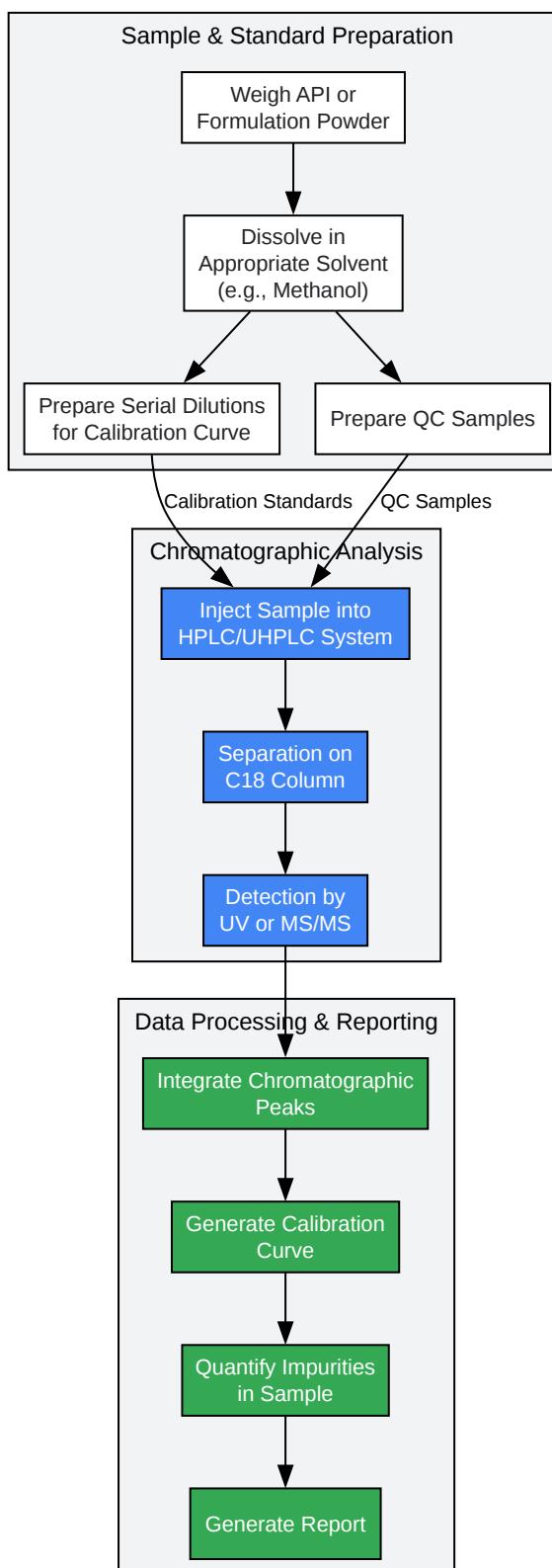
Protocol 2: High-Sensitivity UPLC-MS/MS Method

This method is suitable for the trace-level quantification of Captopril and its disulfide impurity.[6]

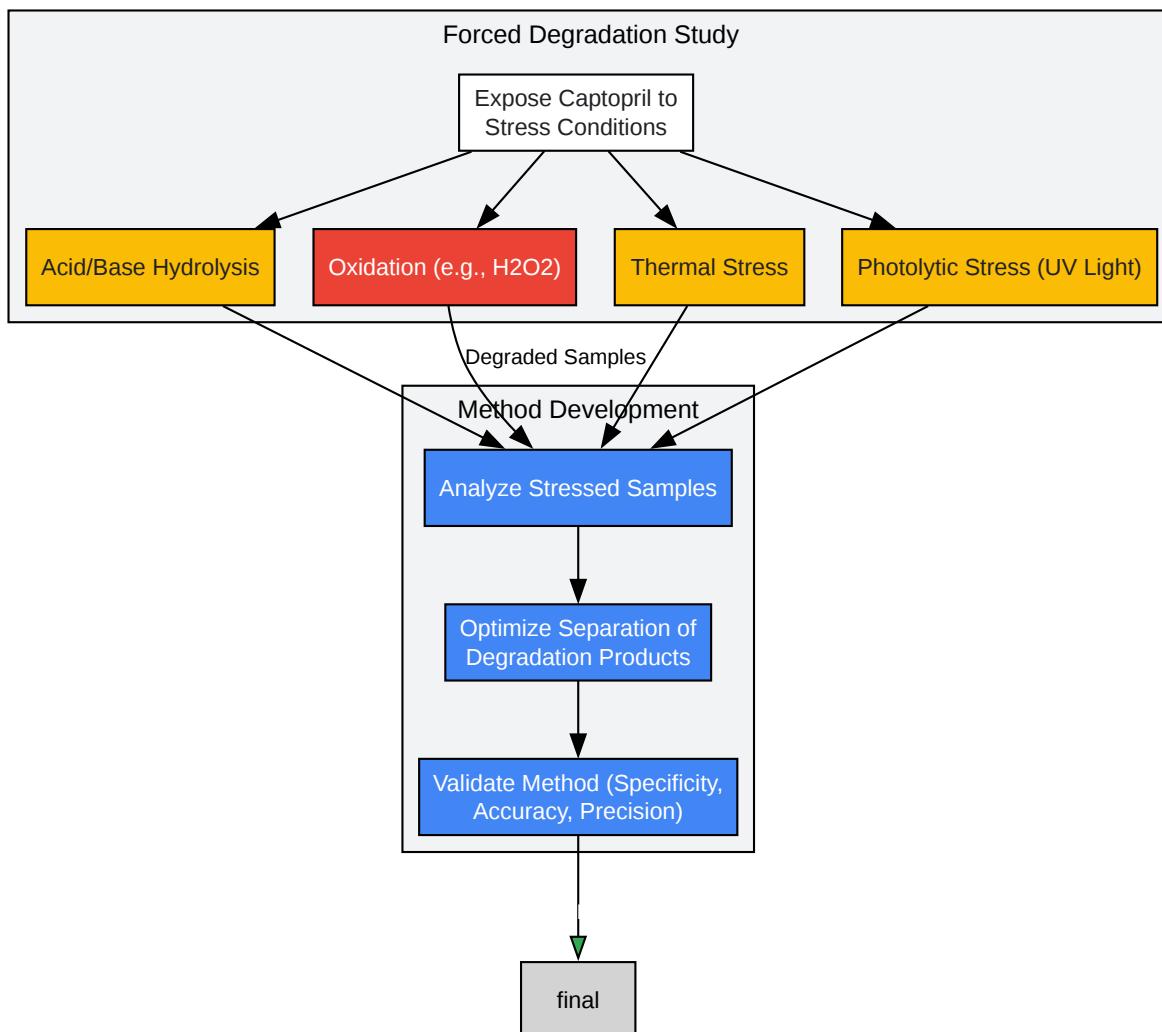
- Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (MS/MS).
- Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid (90:10, v/v).
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), specific mode (positive/negative) to be optimized.
 - Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analytes.
- Sample Preparation:
 - Prepare stock solutions of Captopril and its impurities in the mobile phase.
 - Further dilute to create calibration standards and quality control samples.
 - For pharmaceutical formulations, extract the active ingredient using a suitable solvent and dilute to fall within the calibration range.

Workflow and Process Diagrams

The following diagrams illustrate the typical workflows for Captopril impurity analysis.

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Caption: General workflow for Captopril impurity analysis.



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Caption: Logic for developing a stability-indicating method.

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